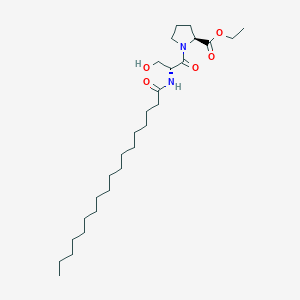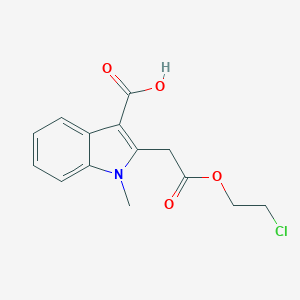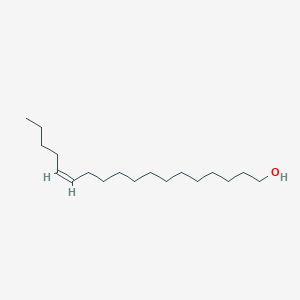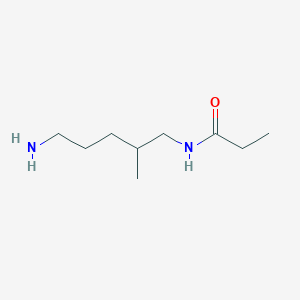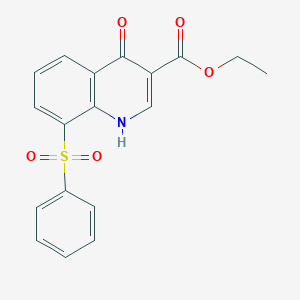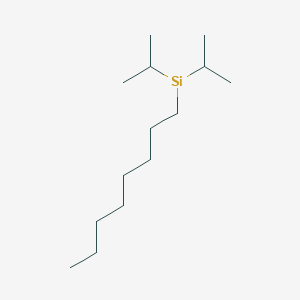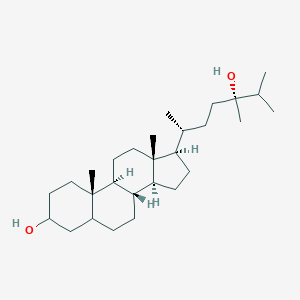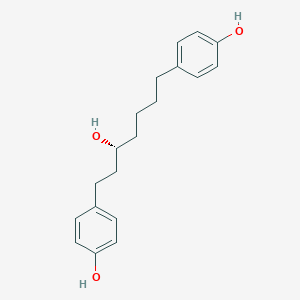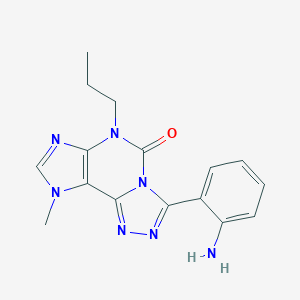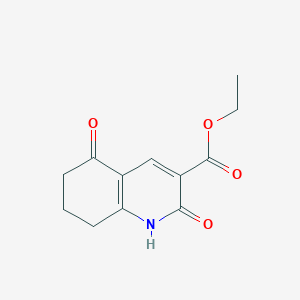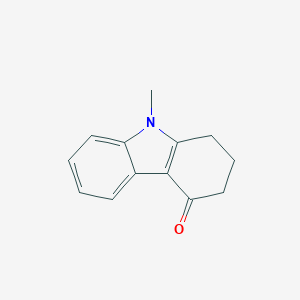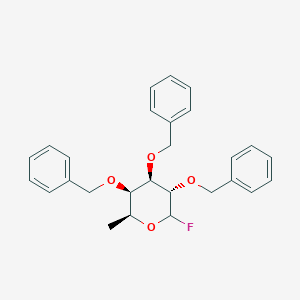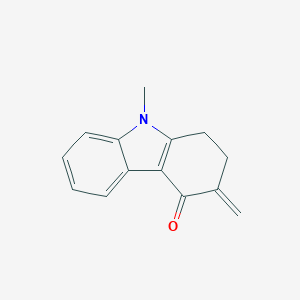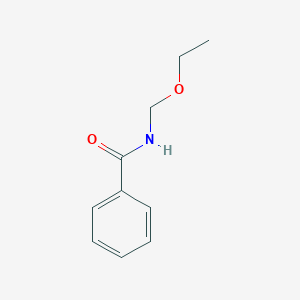
N-(Ethoxymethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Ethoxymethyl)benzamide, also known as EMB, is a chemical compound that has been widely used in scientific research due to its unique properties. EMB is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol. It is a white crystalline solid that is soluble in water and other polar solvents. EMB has been used in various research studies to investigate its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of N-(Ethoxymethyl)benzamide is not fully understood, but it is believed to act as an inhibitor of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in muscle contraction and other functions. By inhibiting acetylcholinesterase, N-(Ethoxymethyl)benzamide may increase the levels of acetylcholine in the body, leading to increased muscle contraction and other effects.
Efectos Bioquímicos Y Fisiológicos
N-(Ethoxymethyl)benzamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to increase the levels of acetylcholine in the body, leading to increased muscle contraction and other effects. Additionally, N-(Ethoxymethyl)benzamide has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(Ethoxymethyl)benzamide has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. Additionally, it has been shown to have unique properties that make it useful for various scientific research studies. However, N-(Ethoxymethyl)benzamide also has some limitations. It may have potential toxicity, and its effects on human health are not fully understood. Additionally, N-(Ethoxymethyl)benzamide may have limited solubility in some solvents, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on N-(Ethoxymethyl)benzamide. One area of research could be to investigate the potential therapeutic uses of N-(Ethoxymethyl)benzamide. For example, it may have potential as a treatment for diseases such as Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain. Additionally, research could be conducted to investigate the potential toxicity of N-(Ethoxymethyl)benzamide and its effects on human health. Finally, further studies could be conducted to investigate the unique properties of N-(Ethoxymethyl)benzamide and its potential uses in various scientific research studies.
Métodos De Síntesis
N-(Ethoxymethyl)benzamide can be synthesized by reacting benzoyl chloride with ethoxymethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via an acylation reaction, where the benzoyl chloride reacts with the ethoxymethylamine to form the intermediate N-(ethoxymethyl)benzamide. The intermediate is then purified by recrystallization to obtain the final product.
Aplicaciones Científicas De Investigación
N-(Ethoxymethyl)benzamide has been used in various scientific research studies due to its unique properties. It has been used as a substrate for the enzyme β-galactosidase, which is commonly used as a reporter gene in molecular biology. N-(Ethoxymethyl)benzamide has also been used as a ligand in the synthesis of metal complexes for catalytic purposes. Additionally, N-(Ethoxymethyl)benzamide has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Propiedades
Número CAS |
126317-94-0 |
|---|---|
Nombre del producto |
N-(Ethoxymethyl)benzamide |
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
N-(ethoxymethyl)benzamide |
InChI |
InChI=1S/C10H13NO2/c1-2-13-8-11-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) |
Clave InChI |
KYGSHGYQLMUFDO-UHFFFAOYSA-N |
SMILES |
CCOCNC(=O)C1=CC=CC=C1 |
SMILES canónico |
CCOCNC(=O)C1=CC=CC=C1 |
Sinónimos |
Benzamide, N-(ethoxymethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




